molecular formula C16H17N3O4 B566972 Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate CAS No. 1207369-43-4

Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate

Cat. No. B566972
CAS RN: 1207369-43-4
M. Wt: 315.329
InChI Key: AWRLIPKSEFZOCO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a pyrimido[4,5-d]azepine core structure, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide detailed information about the compound’s molecular structure and stereochemistry.


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its exact structure. Generally, heterocyclic compounds like this one can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, additions, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups could increase its solubility in water .

Scientific Research Applications

Corrosion Inhibition

The compound has been used as a corrosion inhibitor for carbon steel in an acidic environment . The anti-corrosion characteristics were assessed by various methods such as potentiodynamic polarization (PDP), electrochemical impedance spectroscopy (EIS), scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDX) .

Antimicrobial Activity

Some new thiadiazoles, thioamides, 5-arylazothiazoles, and pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines, which can be synthesized from the compound, have shown antimicrobial activity .

Synthesis of Heterocyclic Compounds

The compound can be used as a reagent for the synthesis of heterocyclic compounds . These heterocyclic compounds have been widely used in medicinal chemistry.

Synthesis of Building Blocks for Medicinal Chemistry

The compound can be used to synthesize building blocks that are relevant to medicinal chemistry . These building blocks can be used to discover novel receptor agonists and antagonists.

Synthesis of Triazolopyrazines

The compound can be used to synthesize triazolopyrazines . Triazolopyrazines have attracted growing interest due to their important pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, and antifungal properties.

Synthesis of Thiadiazoles and Thioamides

The compound can be used to synthesize 1,3,4-thiadiazoles and thioamides . These compounds display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many heterocyclic compounds interact with enzymes, receptors, or other proteins in the body to exert their effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity and toxicity. These properties are typically assessed through in vitro and in vivo testing .

Future Directions

The future research directions for this compound would likely involve further studies to elucidate its biological activity, mechanism of action, and potential therapeutic applications. This could include in vitro and in vivo testing, as well as clinical trials if the compound shows promise as a drug candidate .

properties

IUPAC Name

benzyl 2,4-dioxo-5,6,8,9-tetrahydro-1H-pyrimido[4,5-d]azepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c20-14-12-6-8-19(9-7-13(12)17-15(21)18-14)16(22)23-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,17,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRLIPKSEFZOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=C1C(=O)NC(=O)N2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677827
Record name Benzyl 2,4-dioxo-1,2,3,4,5,6,8,9-octahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate

CAS RN

1207369-43-4
Record name Benzyl 2,4-dioxo-1,2,3,4,5,6,8,9-octahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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